molecular formula C24H23NO5 B13061189 (4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

Cat. No.: B13061189
M. Wt: 405.4 g/mol
InChI Key: QCQQUVYMWQPHRO-PTNGSMBKSA-N
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Description

(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27)/b15-11-

InChI Key

QCQQUVYMWQPHRO-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate acridine derivative under specific reaction conditions. Common reagents used in the synthesis include acids or bases as catalysts, and solvents such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, acridine derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.

Industry

Industrially, the compound could be used in the development of new materials, dyes, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid would depend on its specific biological activity. Generally, acridine derivatives interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Conclusion

This compound is a compound with potential applications in various scientific fields

Biological Activity

(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an acridine core and a trimethoxyphenyl moiety, which are linked through a methylene bridge. The biological activities of this compound are primarily attributed to its interactions with cellular targets, leading to various pharmacological effects.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate acridine derivative under acidic or basic conditions. The resulting compound exhibits significant structural complexity, as highlighted in the following table:

PropertyDetails
Molecular Formula C22H23NO5
Molecular Weight 393.42 g/mol
IUPAC Name This compound
Structural Features Acridine core, methylene bridge, trimethoxyphenyl group

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiproliferative Effects

Studies have demonstrated that derivatives containing the 3,4,5-trimethoxyphenyl fragment exhibit potent antiproliferative activity against cancer cell lines. For instance, a related compound was reported to induce G2/M phase arrest and apoptosis in MGC-803 cells with an IC50 value of 0.45 μM. The mechanism involves microtubule destabilization and inhibition of tubulin polymerization at the colchicine binding site .

The primary mechanism of action for this compound is believed to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by altering mitochondrial membrane potential and activating caspases.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Study on MGC-803 Cells :
    • Objective : To evaluate the antiproliferative activity.
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value of 0.45 μM by inducing apoptosis and cell cycle arrest .
  • Mechanistic Study on Tubulin Interaction :
    • Objective : To understand the binding affinity and inhibition mechanism.
    • Findings : Compounds similar to (4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene] were shown to inhibit tubulin polymerization effectively and alter cellular signaling pathways involved in growth regulation .

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